molecular formula C21H21N3O4 B2968326 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021081-69-5

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide

Cat. No.: B2968326
CAS No.: 1021081-69-5
M. Wt: 379.416
InChI Key: SVFUBFIQNFPNJX-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes multiple methoxy groups and a pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-5-6-14(18-7-8-20(28-4)24-23-18)11-19(13)22-21(25)15-9-16(26-2)12-17(10-15)27-3/h5-12H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFUBFIQNFPNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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